![molecular formula C19H28N2O2 B13968875 Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a benzyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-isopropyl-2,8-diazaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzylamine with isopropylamine under controlled conditions to form the spirocyclic core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 2-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane
Uniqueness
Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
benzyl 8-propan-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-16(2)20-11-8-19(9-12-20)10-13-21(15-19)18(22)23-14-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 |
Clave InChI |
AAAFJRYASYERSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


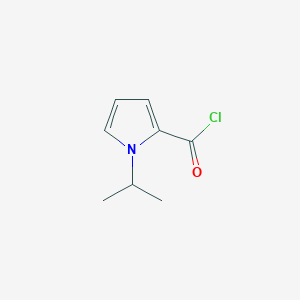

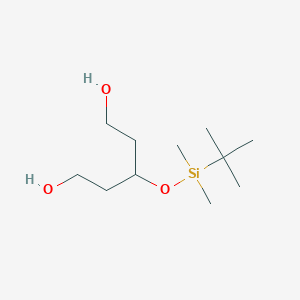

![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
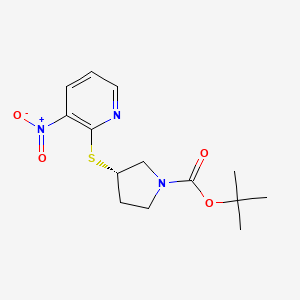
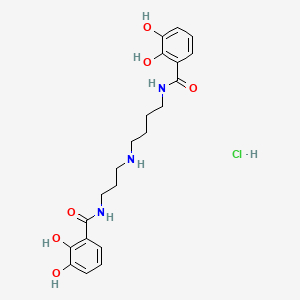
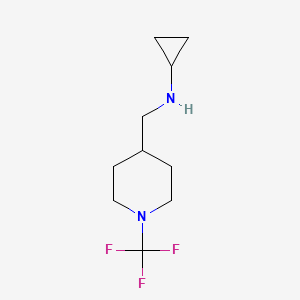
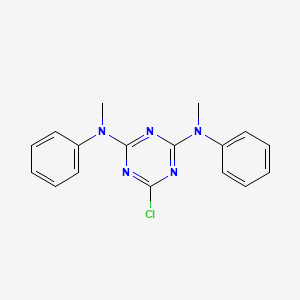
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
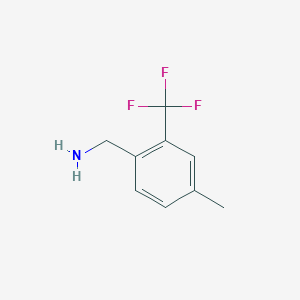
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
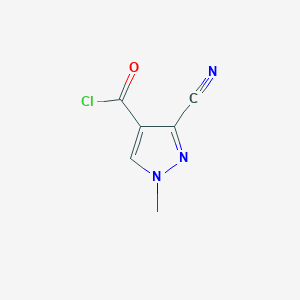
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
